1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione is an organic compound that features both bromothiophene and chlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the thiophene ring.
Chlorination: Introduction of a chlorine atom to the phenyl ring.
Coupling Reaction: Formation of the ethane-1,2-dione linkage between the bromothiophene and chlorophenyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the carbonyl groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential pharmacological properties.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action for 1-(5-Bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromothiophen-2-yl)-2-phenylethane-1,2-dione: Lacks the chlorine atom on the phenyl ring.
1-(Thiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione: Lacks the bromine atom on the thiophene ring.
Eigenschaften
CAS-Nummer |
918350-09-1 |
---|---|
Molekularformel |
C12H6BrClO2S |
Molekulargewicht |
329.60 g/mol |
IUPAC-Name |
1-(5-bromothiophen-2-yl)-2-(2-chlorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C12H6BrClO2S/c13-10-6-5-9(17-10)12(16)11(15)7-3-1-2-4-8(7)14/h1-6H |
InChI-Schlüssel |
UKZNOVVOHNLWAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=C(S2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.